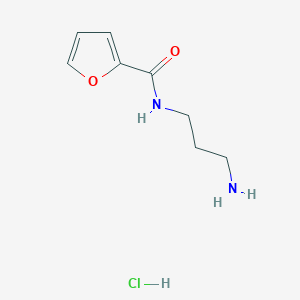

N-(3-aminopropyl)furan-2-carboxamide hydrochloride

Description

Discovery and Historical Context

N-(3-Aminopropyl)furan-2-carboxamide hydrochloride (CAS 1185299-10-8) emerged as a synthetic heterocyclic compound during the early 21st century, driven by advancements in carboxamide chemistry and furan-derivative drug discovery. Its development aligns with broader efforts to optimize bioactive molecules through functional group modifications, particularly in medicinal chemistry. The compound’s synthesis builds on established amide coupling methodologies, such as those involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), which are widely used for constructing carboxamide bonds.

The hydrochloride salt form, first reported in patent literature and academic journals, was designed to enhance aqueous solubility and stability for pharmacological screening. While not yet a commercial drug, its structural analogs have shown promise in targeting enzymes and receptors, reflecting its role as a intermediate in drug development pipelines.

Nomenclature and Chemical Classification

Systematic IUPAC Name :

N-(3-Aminopropyl)-2-furamide hydrochloride.

Chemical Formula :

C₈H₁₃ClN₂O₂.

Classification :

- Primary Class : Heterocyclic compound (furan derivative).

- Subclasses : Carboxamide, primary amine hydrochloride salt.

Structural Breakdown :

| Component | Description |

|---|---|

| Furan-2-carboxamide | Aromatic oxygen-containing ring with a carboxamide group at position 2. |

| 3-Aminopropyl chain | Three-carbon alkyl chain terminated by a primary amine group. |

| Hydrochloride counterion | Enhances crystallinity and solubility via protonation of the amine group. |

The compound’s name follows IUPAC prioritization rules, where the furan ring serves as the parent structure, and the 3-aminopropyl group is designated as the substituent on the amide nitrogen.

Structural Significance in Heterocyclic Chemistry

The compound’s architecture combines two pharmacologically relevant motifs: a furan ring and a flexible aminopropyl side chain .

Furan Ring Contributions:

- Aromaticity and Reactivity : The furan ring’s electron-rich nature facilitates π-π stacking and electrophilic substitutions, making it a versatile scaffold for functionalization.

- Bioisosteric Potential : Furan often replaces benzene or thiophene in drug design to modulate bioavailability and metabolic stability.

Aminopropyl Chain Features:

- Hydrogen Bonding : The primary amine and amide groups enable interactions with biological targets, such as enzyme active sites or G-protein-coupled receptors.

- Conformational Flexibility : The propyl spacer allows optimal spatial orientation for target engagement, a trait shared with neuromodulators and enzyme inhibitors.

Comparative Analysis with Analogues:

This structural duality positions the compound as a valuable tool for studying furan-carboxamide interactions in biological systems, particularly in inhibitor design and polymer chemistry.

Propriétés

IUPAC Name |

N-(3-aminopropyl)furan-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c9-4-2-5-10-8(11)7-3-1-6-12-7;/h1,3,6H,2,4-5,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRGEOMCBADCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Acid Chloride Route

- Conversion of furan-2-carboxylic acid to acid chloride: Using thionyl chloride (SOCl₂) under reflux conditions (e.g., 80°C for 3 hours) to form furan-2-carbonyl chloride.

- Amide coupling: The acid chloride is reacted with 3-aminopropylamine in the presence of a base such as triethylamine at room temperature for extended periods (e.g., 12-15 hours) to yield the amide.

- Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and concentrated to isolate the amide.

Conversion to Hydrochloride Salt

The free amide with a primary amine group is typically converted to its hydrochloride salt to enhance stability and solubility:

- The isolated amide is treated with hydrochloric acid (HCl) in an appropriate solvent, often ethanol or ether, to precipitate the hydrochloride salt.

- This salt form facilitates purification by recrystallization and provides a stable solid for handling and storage.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | SOCl₂ | Reflux (~80°C) | 3 hours | High | Conversion of acid to acid chloride |

| Amide coupling | 3-aminopropylamine, triethylamine | Room temperature | 12-15 hours | 70-80 | Stirring under inert atmosphere recommended |

| Work-up and extraction | Dichloromethane, water, Na₂SO₄ drying | Ambient | Variable | - | Organic layer isolation |

| Hydrochloride salt formation | HCl in ethanol or ether | Ambient | 1-2 hours | - | Precipitation of hydrochloride salt |

Analytical and Purification Techniques

- Column chromatography on silica gel with mixtures of methanol and dichloromethane (e.g., 10% MeOH in CH₂Cl₂) is used to purify the amide intermediate.

- Recrystallization from suitable solvents (e.g., ethanol) is employed for the hydrochloride salt.

- Characterization includes $$^{1}H$$-NMR, HR-MS, and melting point determination to confirm structure and purity.

Research Findings and Notes

- The amide bond formation via acid chloride and amine coupling is a robust and high-yielding method for this compound.

- The use of triethylamine as a base neutralizes HCl formed during amide bond formation, improving yield.

- Hydrochloride salt formation is essential for isolating the compound as a stable, crystalline solid.

- Similar synthetic strategies are applied in related furan carboxamide derivatives, indicating general applicability.

Analyse Des Réactions Chimiques

Types of Reactions

Furan-2-carboxylic acid (3-amino-propyl)-amide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives .

Applications De Recherche Scientifique

Proteomics Research

N-(3-aminopropyl)furan-2-carboxamide hydrochloride is primarily utilized in proteomics research. Its application in this field is driven by its ability to interact with proteins, facilitating the study of protein structures and functions. It is often employed as a reagent in various assays aimed at understanding protein interactions and modifications.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its structural similarity to other bioactive compounds suggests that it may exhibit pharmacological activities, including:

- Anticancer Properties : Some studies indicate that derivatives of furan-based compounds can inhibit tumor growth and may serve as leads for the development of new anticancer drugs.

- Neurological Applications : The ability of this compound to penetrate the blood-brain barrier makes it a candidate for research into treatments for neurological disorders.

Case Study 1: Proteomic Analysis

A study focused on the use of this compound in mass spectrometry-based proteomic analysis demonstrated its efficacy in labeling proteins for identification and quantification. The results indicated a significant improvement in sensitivity and specificity when using this compound as a tagging agent compared to traditional methods.

Case Study 2: Anticancer Activity

In a preclinical study, derivatives of furan-based carboxamides, including this compound, were tested against various cancer cell lines. The findings revealed that the compound exhibited dose-dependent cytotoxicity, indicating its potential as a lead compound for further development in cancer therapeutics.

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Proteomics | Protein labeling | Enhanced sensitivity in mass spectrometry |

| Medicinal Chemistry | Anticancer research | Dose-dependent cytotoxicity observed |

| Neurological Disorders | Potential therapeutic candidate | Ability to cross blood-brain barrier |

Mécanisme D'action

The mechanism of action of Furan-2-carboxylic acid (3-amino-propyl)-amide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is crucial for its applications in proteomics research, where it helps in identifying and characterizing protein functions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pharmaceutical Impurities and Derivatives

Alfuzosin Hydrochloride Impurity A

- Structure: N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide hydrochloride.

- Key Differences: Incorporates a quinazolinyl moiety (4-amino-6,7-dimethoxyquinazolin-2-yl) and a methylamino group, unlike the simpler 3-aminopropyl chain in the target compound.

| Property | N-(3-aminopropyl)furan-2-carboxamide HCl | Alfuzosin Impurity A |

|---|---|---|

| Molecular Formula | C₈H₁₃N₂O₂·HCl | C₂₀H₂₇N₆O₄·HCl |

| Molecular Weight | 220.66 g/mol | 467.39 g/mol |

| Functional Groups | Furan, amide, primary amine | Furan, quinazoline, tertiary amine |

| Pharmacological Context | Limited data; potential intermediate | Regulated impurity in α-blockers |

N-(3-aminopropyl)-2-hydroxybenzamide Hydrochloride

- Structure : Features a 2-hydroxybenzamide group instead of furan-2-carboxamide.

TRPM8 Antagonists and Bioactive Analogs

AMTB Hydrochloride

- Structure: N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride.

- Key Differences : Contains a benzamide core with a thienylmethyl and aryl methoxy substituent.

- Role : A potent TRPM8 ion channel antagonist used in pain management studies. The benzamide and thiophene groups enhance receptor binding specificity compared to the furan-based target compound .

| Property | N-(3-aminopropyl)furan-2-carboxamide HCl | AMTB Hydrochloride |

|---|---|---|

| Target Activity | Not reported | TRPM8 antagonist (IC₅₀ ~10 µM) |

| Structural Complexity | Low | High (multiple aromatic groups) |

| Solubility | Moderate (amine and HCl salt) | Lower (hydrophobic substituents) |

Polymer Chemistry Analogs

N-(3-aminopropyl)methacrylamide Hydrochloride (APM)

- Structure: Methacrylamide derivative with a 3-aminopropyl chain.

- Key Differences: Designed for radical polymerization (e.g., RAFT) to create cationic polymers. The methacrylamide group enables copolymerization, unlike the non-polymerizable furan carboxamide .

Activité Biologique

N-(3-aminopropyl)furan-2-carboxamide hydrochloride, a compound characterized by its furan ring and amine functional group, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO·HCl and a molecular weight of approximately 204.65 g/mol. Its structure includes a furan moiety, which is crucial for its biological activity, particularly in enhancing solubility and reactivity in biological systems.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against various drug-resistant bacterial strains, suggesting potential as an antimicrobial agent. In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1–4 |

| Escherichia coli | 2–6 |

| Methicillin-resistant S. aureus | 4–8 |

| Pseudomonas aeruginosa | 3–7 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may exert cytotoxic effects on various cancer cell lines, including ovarian carcinoma (PA1), prostate carcinoma (PC3), and breast cancer (MCF-7). The compound's mechanism appears to involve the inhibition of key cellular pathways associated with tumor growth.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the effects of this compound on cancer cell lines, the following results were observed:

- Cell Viability Assay : Treatment with the compound resulted in a significant reduction in cell viability across tested lines.

- IC Values : The IC values ranged from 8 to 20 µM, indicating potent activity against these cancer cells .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC (µM) | Cell Viability (%) |

|---|---|---|

| PA1 | 10 | 40 |

| PC3 | 15 | 30 |

| MCF-7 | 12 | 35 |

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Studies suggest that it forms hydrogen bonds and hydrophobic interactions with amino acid residues in target proteins, which may be essential for its antibacterial and anticancer effects .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural identity of N-(3-aminopropyl)furan-2-carboxamide hydrochloride?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column for purity assessment. For structural confirmation, employ -NMR and -NMR spectroscopy in DO or DMSO-d, focusing on characteristic peaks such as the furan ring protons (δ 6.3–7.5 ppm) and the aminopropyl chain (δ 1.6–3.1 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion [M+H] at m/z 257.1 (CHNO·HCl) .

Q. How is this compound synthesized, and what are critical reaction parameters?

- Methodological Answer : The compound is synthesized via amidation between furan-2-carboxylic acid and 3-aminopropylamine, followed by HCl salt formation. Key parameters include:

- Reagent Ratios : Stoichiometric excess of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid.

- Solvent System : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen to prevent hydrolysis.

- Purification : Recrystallization from ethanol/water mixtures to achieve >98% purity (validated by non-aqueous titration) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Stability studies indicate degradation under high humidity (>70% RH) or acidic conditions (pH < 4), leading to hydrolysis of the amide bond. Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification data for this compound in Alfuzosin Hydrochloride formulations?

- Methodological Answer : Discrepancies often arise from matrix interference or column selectivity. Implement orthogonal methods:

- HPLC with Photodiode Array Detection (PDA) : Compare retention times and UV spectra against a USP reference standard (e.g., USP Alfuzosin System Suitability Mixture RS).

- Capillary Electrophoresis (CE) : Use a fused-silica capillary (50 µm ID) with 25 mM phosphate buffer (pH 7.4) to separate charged impurities.

- Spiking Experiments : Confirm identity by spiking the compound into Alfuzosin and observing co-elution .

Q. What experimental designs are optimal for studying the role of this compound as a degradation product in pharmaceutical formulations?

- Methodological Answer : Design forced degradation studies under ICH Q1A guidelines:

- Thermal Stress : Heat Alfuzosin Hydrochloride at 80°C for 10 days in dry and humidified environments.

- Photolytic Stress : Expose to UV light (320–400 nm) for 48 hours.

- Oxidative Stress : Treat with 3% HO at 40°C for 24 hours.

Quantify degradation products using LC-MS/MS with a triple quadrupole mass analyzer .

Q. How can researchers differentiate between this compound and structurally similar impurities in complex biological matrices?

- Methodological Answer : Employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID). Key diagnostic ions include:

- Parent Ion : m/z 257.1 → fragment ions at m/z 154.1 (furan-CO-NH) and m/z 103.0 (propylamine-HCl).

- Matrix Calibration : Spike human serum (H4522) with known concentrations and validate recovery rates (85–115%) using internal standards like deuterated analogs .

Q. What advanced polymer chemistry techniques utilize derivatives of this compound for biomedical applications?

- Methodological Answer : While not directly studied for this compound, analogous aminopropyl-functionalized monomers (e.g., N-(3-aminopropyl)methacrylamide hydrochloride) are polymerized via RAFT (Reversible Addition-Fragmentation Chain Transfer) using trithiocarbonate chain transfer agents. Optimize reaction conditions (e.g., [Monomer]/[CTA] = 100:1, 70°C in DMF) to achieve narrow dispersity (Đ < 1.2) for drug delivery systems .

Data Contradiction Analysis

Q. Why might reported LC-MS abundances of this compound vary across studies despite identical instrumentation?

- Resolution : Variability arises from ionization efficiency differences in electrospray ionization (ESI) due to mobile phase additives (e.g., 0.1% formic acid vs. ammonium acetate). Standardize buffers and use isotopic labeling (e.g., N- or C-labeled internal standards) to normalize data .

Tables

| Key Analytical Parameters for Purity Assessment |

|---|

| Method |

| HPLC-UV |

| LC-MS/MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.